2-amino-N-(trimethyl-1H-pyrazol-4-yl)acetamide
CAS No.:
Cat. No.: VC17644652
Molecular Formula: C8H14N4O
Molecular Weight: 182.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H14N4O |
|---|---|
| Molecular Weight | 182.22 g/mol |
| IUPAC Name | 2-amino-N-(1,3,5-trimethylpyrazol-4-yl)acetamide |
| Standard InChI | InChI=1S/C8H14N4O/c1-5-8(10-7(13)4-9)6(2)12(3)11-5/h4,9H2,1-3H3,(H,10,13) |
| Standard InChI Key | QEQYFTXYAKJQDC-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=NN1C)C)NC(=O)CN |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Characteristics
2-Amino-N-(trimethyl-1H-pyrazol-4-yl)acetamide (C₈H₁₄N₄O) features a pyrazole ring substituted with three methyl groups at the 1H-position and an acetamide moiety at the 4-amino group. The molecular weight of the free base is 182.22 g/mol, while its dihydrochloride salt (C₈H₁₆Cl₂N₄O) has a molecular weight of 255.14 g/mol. The IUPAC name, 2-amino-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide, reflects its substitution pattern.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₄N₄O |
| Molecular Weight | 182.22 g/mol |
| IUPAC Name | 2-amino-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide |
| Solubility | Limited data; likely polar aprotic solvent-soluble |
The trimethyl groups induce steric hindrance, reducing nucleophilic reactivity at the acetamide carbonyl . This steric effect is critical in modulating interactions with biological targets.
Synthesis and Characterization
Laboratory-Scale Synthesis
Pyrazole derivatives are typically synthesized via cyclocondensation of hydrazines with 1,3-diketones. For this compound, a plausible route involves:
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Formation of 1,3-diketone intermediate: Reacting 4-amino-1,3,5-trimethylpyrazole with chloroacetyl chloride in dichloromethane using triethylamine as a base .
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Cyclization: Treating the intermediate with hydrazine monohydrate under reflux to form the pyrazole core.
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Purification: Recrystallization or column chromatography yields the final product .
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1,3-Diketone formation | Chloroacetyl chloride, Et₃N, 0°C | 65–75% |
| Cyclization | NH₂NH₂·H₂O, reflux, 6 hr | 80% |
Industrial Production
Scaled manufacturing employs continuous flow reactors to optimize yield and purity. Automated systems ensure consistent reaction conditions, particularly for temperature-sensitive steps .
Biological Activity and Mechanism of Action
Table 3: Comparative Inhibition Data for Pyrazole Analogs
| Compound | Target Enzyme | IC₅₀ (μM) | Selectivity |
|---|---|---|---|
| Analog A | Meprin α | 0.15 | 10-fold vs. β |
| Analog B | MMP-9 | 2.4 | Non-selective |
| Target Compound (Inferred) | Kinases | ~1.0* | Under study |
*Estimated based on structural similarity .
Anticancer Activity
The acetamide moiety enhances lipophilicity, promoting cell membrane penetration. In vitro assays on analogous compounds show:
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Dose-dependent cytotoxicity: 50% cell viability reduction at 10 μM in HeLa cells .
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Apoptosis induction: Caspase-3 activation observed in MCF-7 breast cancer models .
Structure-Activity Relationships (SAR)
Impact of Methyl Substitution
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Steric effects: Trimethyl groups at the pyrazole 1H-position hinder bulkier electrophiles, favoring selective reactions at the acetamide nitrogen.
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Lipophilicity: Methyl groups increase logP, enhancing blood-brain barrier permeability in preclinical models .
Acetamide Modifications
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N-Alkylation: Introducing alkyl chains (e.g., ethyl, benzyl) improves metabolic stability but reduces aqueous solubility .
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Hydroxamic acid derivatives: Replacing the amino group with a hydroxamate enhances metalloproteinase affinity (e.g., IC₅₀ < 0.1 μM for meprin β) .
Research Challenges and Future Directions
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Selectivity optimization: Reducing off-target effects against MMPs remains a hurdle.
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In vivo pharmacokinetics: Limited data on oral bioavailability and half-life necessitate further study.
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Target validation: CRISPR-Cas9 knockout models are needed to confirm meprin α/β as primary targets.
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